molecular formula C19H16ClN3O3S B15171377 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole CAS No. 918142-16-2

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole

Cat. No.: B15171377
CAS No.: 918142-16-2
M. Wt: 401.9 g/mol
InChI Key: XLUNXCSLIUSEQA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzenesulfonyl, chloro, and oxadiazole groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
  • [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Uniqueness

Compared to similar compounds, 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918142-16-2

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H16ClN3O3S/c1-2-6-16-22-19(23-26-16)17-18(14-11-12(20)9-10-15(14)21-17)27(24,25)13-7-4-3-5-8-13/h3-5,7-11,21H,2,6H2,1H3

InChI Key

XLUNXCSLIUSEQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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